4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride
Overview
Description
“4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride” is a chemical compound with the molecular formula C12H20ClN3S and a molecular weight of 273.83 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride”, often involves oxidative annulation of amidines, ketones, and N,N-dimethylaminoethanol . Other methods include [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of “4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride” consists of a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Pyrimidine derivatives, including “4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride”, can undergo various chemical reactions. For instance, an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol can be used to synthesize pyrimidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride” include a molecular weight of 273.83 and a molecular formula of C12H20ClN3S . The boiling point and other specific properties are not provided in the retrieved sources .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Pyrimidine Derivatives : A study focused on the synthesis of novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties, highlighting their potential antifungal activities. The compounds demonstrated significant inhibition against Botrytis cinerea and Sclerotinia sclerotiorum, indicating their potential as antifungal agents (Wang et al., 2018).
Utility of Enaminonitriles in Synthesis : Enaminonitriles serve as precursors in the synthesis of biologically active thienopyrimidine derivatives, showcasing the versatility of these compounds in creating heterocyclic structures with potential pharmacological applications (Azab, 2008).
Cation Tautomerism and Structural Disorder : Research on pyrimidine cations revealed insights into their tautomerism and structural disorder, providing a deeper understanding of their molecular recognition processes, which are crucial for pharmaceutical applications (Rajam et al., 2017).
Thiopyrimidine and Pyrane Derivatives : The preparation of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine led to a range of compounds, including thiopyrimidine and pyrane derivatives, which exhibited significant analgesic and antiparkinsonian activities, underscoring the therapeutic potential of these molecules (Amr et al., 2008).
properties
IUPAC Name |
4,6-dimethyl-2-(piperidin-3-ylmethylsulfanyl)pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S.ClH/c1-9-6-10(2)15-12(14-9)16-8-11-4-3-5-13-7-11;/h6,11,13H,3-5,7-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGAWLREFZVHQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2CCCNC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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